molecular formula C9H10ClN3O2 B14470800 N-(2-chlorophenyl)-3-hydrazinyl-3-oxopropanamide CAS No. 70793-56-5

N-(2-chlorophenyl)-3-hydrazinyl-3-oxopropanamide

Cat. No.: B14470800
CAS No.: 70793-56-5
M. Wt: 227.65 g/mol
InChI Key: JCEOTIGGJKOJRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-chlorophenyl)-3-hydrazinyl-3-oxopropanamide is a chemical compound that belongs to the class of hydrazine derivatives This compound is characterized by the presence of a hydrazinyl group attached to a 2-chlorophenyl ring and a 3-oxopropanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorophenyl)-3-hydrazinyl-3-oxopropanamide typically involves the reaction of 2-chlorobenzoyl chloride with hydrazine hydrate under controlled conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor under controlled temperature and pressure conditions. The use of automated systems ensures consistent product quality and high yield. The final product is typically isolated through filtration and drying processes.

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorophenyl)-3-hydrazinyl-3-oxopropanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The hydrazinyl group can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Electrophiles such as alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding oxo derivatives.

    Reduction: Formation of reduced hydrazine derivatives.

    Substitution: Formation of substituted hydrazine derivatives.

Scientific Research Applications

    Chemistry: Used as a reagent in organic synthesis for the preparation of other hydrazine derivatives.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its potential therapeutic effects in treating certain diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)-3-hydrazinyl-3-oxopropanamide involves its interaction with specific molecular targets and pathways. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This interaction can disrupt cellular processes and result in the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(2-chlorophenyl)hydrazine: A related compound with similar chemical properties.

    3-hydrazinyl-3-oxopropanamide: Another hydrazine derivative with comparable reactivity.

    2-chlorobenzoyl hydrazine: Shares structural similarities with N-(2-chlorophenyl)-3-hydrazinyl-3-oxopropanamide.

Uniqueness

This compound is unique due to the presence of both the 2-chlorophenyl and 3-oxopropanamide moieties, which confer distinct chemical and biological properties

Properties

CAS No.

70793-56-5

Molecular Formula

C9H10ClN3O2

Molecular Weight

227.65 g/mol

IUPAC Name

N-(2-chlorophenyl)-3-hydrazinyl-3-oxopropanamide

InChI

InChI=1S/C9H10ClN3O2/c10-6-3-1-2-4-7(6)12-8(14)5-9(15)13-11/h1-4H,5,11H2,(H,12,14)(H,13,15)

InChI Key

JCEOTIGGJKOJRB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)CC(=O)NN)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.